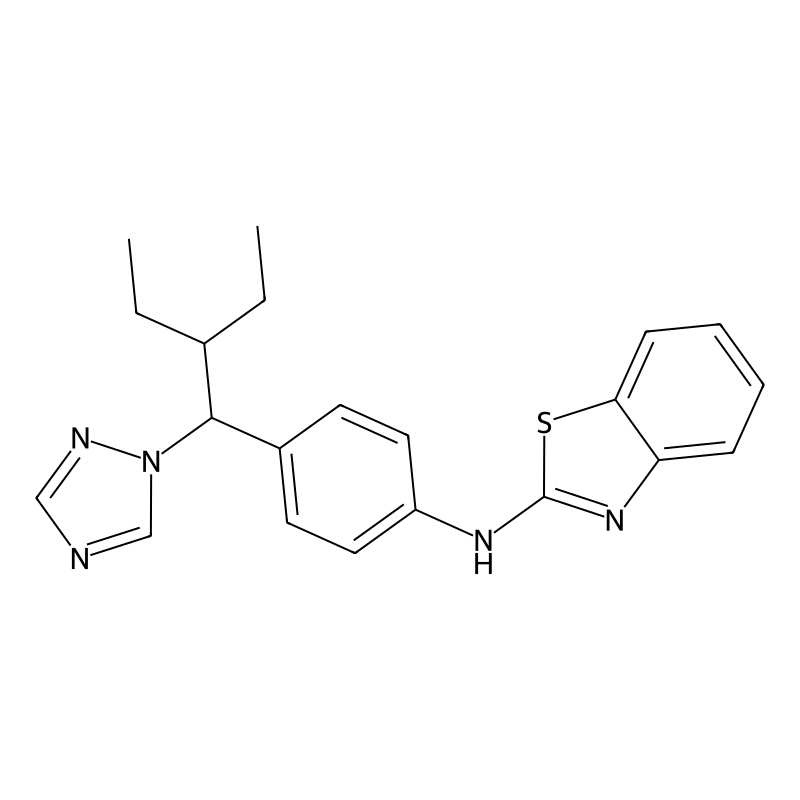Talarozole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Talarozole, also known as R115866, is a selective inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the metabolism of all-trans-retinoic acid. This compound is classified as a small molecule and has been primarily investigated for its potential therapeutic applications in treating skin conditions such as psoriasis and acne. Talarozole functions by blocking the breakdown of retinoic acid, thereby enhancing its biological activity and promoting epithelial differentiation and growth through the activation of specific nuclear retinoic acid receptors .
Talarozole acts as a RAMBA. It inhibits enzymes called cytochrome P450 (CYP) 26, which are responsible for breaking down retinoic acid []. By inhibiting these enzymes, Talarozole allows for increased levels of retinoic acid in the body. In hand osteoarthritis, this increase is thought to promote cartilage health and reduce inflammation [].
Talarozole is a medication that has been investigated for its potential role in treating various skin conditions. Its mechanism of action involves inhibiting an enzyme called Cytochrome P450 26 (CYP26). CYP26 is responsible for breaking down retinoids, a type of vitamin A that plays a crucial role in skin cell growth and differentiation [].
Psoriasis
One of the primary areas of research for talarozole has been in psoriasis, a chronic autoimmune disease that causes rapid skin cell growth leading to thick, red, and scaly patches []. Studies suggest that by inhibiting CYP26, talarozole may increase retinoid levels in the skin, potentially leading to improvements in psoriasis symptoms []. Clinical trials have been conducted to assess the efficacy of talarozole in psoriasis treatment, but further research is needed to determine its long-term safety and effectiveness [].
Talarozole inhibits the hydroxylation of all-trans-retinoic acid at specific carbon positions (C-4 and C-18) by the CYP26 isoenzymes, particularly CYP26A1. This inhibition prevents the conversion of all-trans-retinoic acid into less active metabolites, thereby increasing the concentration of active retinoic acid in tissues . The compound's ability to block these metabolic pathways is central to its function as a retinoic acid metabolism blocking agent (RAMBA).
Talarozole demonstrates significant biological activity by increasing the expression of several biomarkers associated with retinoic acid signaling. In clinical studies, topical application of talarozole has been shown to enhance the mRNA expression of cellular retinoic acid binding protein 2 (CRABP2), keratin 4 (KRT4), and CYP26A1 dose-dependently while decreasing pro-inflammatory cytokines such as interleukin-1 alpha . This modulation of gene expression suggests that talarozole effectively mimics some of the beneficial effects of retinoic acid without inducing irritation or inflammation typically associated with direct retinoid therapies .
The synthesis of talarozole involves multiple steps typical of azole derivatives. While specific synthetic routes are not extensively detailed in available literature, it generally follows a pathway that includes the formation of key intermediates through reactions involving amines and thiols, followed by cyclization to form the azole ring structure. The final product is purified through standard techniques such as crystallization or chromatography .
Talarozole is unique due to its high potency and selectivity specifically for CYP26A1 over other steroid-metabolizing enzymes, allowing it to enhance retinoid signaling effectively while minimizing unwanted metabolic side effects .
Interaction studies have demonstrated that talarozole selectively inhibits CYP26A1 with high potency (IC50 approximately 4 nM) while showing minimal interaction with other cytochrome P450 enzymes involved in steroid metabolism. This selectivity is crucial for reducing potential side effects related to broader P450 inhibition, making talarozole a promising candidate for localized therapies . Furthermore, studies indicate that topical formulations lead to significant epidermal concentrations without substantial systemic absorption, suggesting a favorable pharmacokinetic profile for dermatological applications .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
MeSH Pharmacological Classification
Mechanism of Action
KEGG Target based Classification of Drugs
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP26 [HSA:1592 56603 340665] [KO:K07437 K12664 K12665]
Other CAS
Wikipedia
Use Classification
Dates
[2]. Geria AN, Scheinfeld NS. Talarozole, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne. Curr Opin Investig Drugs. 2008 Nov;9(11):1228-37.
[3]. Baert B, De Spiegeleer B. Local skin pharmacokinetics of talarozole, a new retinoic acid metabolism-blocking agent. Skin Pharmacol Physiol. 2011;24(3):151-9.








